molecular formula C15H20O2 B1253127 (3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Cat. No. B1253127
M. Wt: 232.32 g/mol
InChI Key: HRYLQFBHBWLLLL-NNHLIDDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a natural product found in Anthemis melampodina, Magnolia virginiana, and other organisms with data available.

Scientific Research Applications

  • Structural Analysis and Synthesis : The molecule has been identified in the structural analysis of compounds like (E)-13-(4-Aminophenyl)parthenolide. Such compounds are often obtained through reactions under Heck reaction conditions, showcasing the molecule's role in advanced organic synthesis (Penthala et al., 2013).

  • Catalyst-Free Synthesis : Research has shown the efficient synthesis of related compounds, such as 3a,6a-dihydrofuro[2,3-b]furans, using novel catalyst-free methods. This highlights its potential in time-saving and environmentally friendly chemical synthesis (Shu et al., 2013).

  • Building Blocks for Heterocyclic Compounds : Arylmethylidene derivatives of furan-2(3H)-ones, which include the discussed molecule, are important in the synthesis of heterocyclic compounds, specifically those containing pyrimidine and pyridazine structural fragments. This is significant for developing new biologically active compounds (Aniskova et al., 2017).

  • Phytotoxic and Antibacterial Activities : Certain derivatives of this molecule have shown moderate antibacterial and phytotoxic activities. This indicates its potential utility in agricultural and pharmaceutical applications (Tchoukoua et al., 2017).

  • Chiral Resolution and Absolute Configuration : The molecule has been used in the chiral resolution and determination of absolute configurations of 2-alkanols. This is essential in stereochemical studies in organic chemistry (Nemoto et al., 2004).

  • Furan Ring Opening Reactions : The molecule's derivatives have been explored in furan ring opening reactions, which is a critical process in synthetic organic chemistry (Valderrama et al., 1993).

properties

Product Name

(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5+,11-9+/t13-,14-/m0/s1

InChI Key

HRYLQFBHBWLLLL-NNHLIDDTSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@H]2[C@@H](CC1)C(=C)C(=O)O2)/C

Canonical SMILES

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C

Pictograms

Irritant

synonyms

costunolide
isocostunolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 2
(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 3
Reactant of Route 3
(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 4
(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 5
(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 6
(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

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